Itavastatin, also known as itavastatin, is a synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [ [] ] It belongs to the class of drugs known as statins. [ [], [], [], [], [], [], [] ] Itavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [ [], [], [], [] ] Its role in scientific research involves studying its mechanism of action, exploring its impact on lipid metabolism, and investigating its potential therapeutic effects in various disease models, including cardiovascular disease, liver disease, and chronic kidney disease. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
Pitavastatin is derived from fermentation products of certain fungi and is classified as a member of the statin class of drugs. Statins are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme crucial for cholesterol biosynthesis. The chemical name for pitavastatin is sodium (3R, 5S, E)-7-(2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, with the molecular formula and a molecular weight of approximately 443.15 g/mol .
Pitavastatin can be synthesized through several methods that involve multiple steps. One notable synthesis route includes the use of R-(−)-camphor sulfonic acid in a reaction with tert-butyl-(3R,5S,6Z)-7-{2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl}-3,5-isopropylidenedioxy-6-heptenoate in a nitrile solvent . The synthesis process typically involves:
The synthesis can be optimized by adjusting parameters such as temperature, pressure, and solvent choice to enhance yield and purity.
The molecular structure of pitavastatin features a quinoline core with various functional groups that contribute to its biological activity. Key structural characteristics include:
The three-dimensional conformation plays a significant role in its binding affinity to target enzymes .
Pitavastatin participates in various chemical reactions that are essential for its synthesis and metabolism:
These reactions are crucial for understanding both the pharmacokinetics and potential drug interactions of pitavastatin.
Pitavastatin exerts its therapeutic effects primarily through competitive inhibition of HMG-CoA reductase. This inhibition leads to:
The pharmacodynamics of pitavastatin demonstrate dose-dependent effects on lipid profiles.
Pitavastatin exhibits several important physical and chemical properties:
These properties are critical for drug formulation and delivery systems.
Pitavastatin is primarily used in clinical settings for:
The versatility of pitavastatin makes it a valuable compound in both therapeutic settings and research environments.
Pitavastatin (initially designated NK-104 or itavastatin) emerged from targeted drug discovery efforts by Nissan Chemical Industries Ltd. in Japan during the late 1980s, culminating in a formal patent filing in 1987 [3] [7]. Its molecular design strategically incorporated a cyclopropyl substituent on the quinoline core structure—a deliberate divergence from the isopropyl groups prevalent in earlier synthetic statins like fluvastatin. This structural innovation conferred enhanced binding affinity to the catalytic site of HMG-CoA reductase while simultaneously optimizing metabolic stability [1] [6]. Following extensive preclinical evaluations demonstrating potent cholesterol-lowering efficacy and a favorable pharmacokinetic profile, Kowa Pharmaceuticals Ltd. spearheaded clinical development [7].
The compound achieved its first global regulatory approval in Japan in July 2003 under the brand name LIVALO®, marking its entry as the seventh commercially available statin [3] [4]. Subsequent approvals followed across Asia, including South Korea (2005) and Thailand (2008). Pitavastatin calcium (as LIVALO®) received U.S. Food and Drug Administration (FDA) approval in August 2009 for treating primary hyperlipidemia and heterozygous familial hypercholesterolemia [4] [9]. European marketing authorization (Livazo®) was granted in 2010 [7]. This staged global rollout reflected the compound’s emergence as a significant addition to the statin armamentarium in the early 21st century.
Table 1: Key Milestones in Pitavastatin Development
Year | Milestone | Region/Entity | Significance |
---|---|---|---|
1987 | Compound Patented | Japan (Nissan Chemical) | Protection of novel cyclopropyl-containing quinoline statin structure [3] [7] |
2003 | First Regulatory Approval (LIVALO®) | Japan | Initial market entry based on efficacy/safety data [3] [4] |
2005 | Approval | South Korea | Expansion in Asian markets [7] |
2009 | FDA Approval | United States | Indication: Primary hyperlipidemia and HeFH [4] [9] |
2010 | European Approval (Livazo®) | European Union | Completion of major market authorizations [7] |
Pitavastatin functions as a competitive, reversible inhibitor of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway of hepatic cholesterol biosynthesis. Its inhibition constant (Ki ≈ 1.7 nM) against purified HMGCR demonstrates superior potency compared to early generation statins like pravastatin (Ki ≈ 6.8 nM), being approximately fourfold more potent [1] [6]. This high affinity translates directly into robust LDL-cholesterol (LDL-C) reduction. Dose-response studies in hypercholesterolemic patients established that pitavastatin (1-4 mg/day) achieves LDL-C reductions ranging from 31% to 47%, positioning its efficacy comparably to atorvastatin at significantly higher doses (10-40 mg/day) and superior to pravastatin at 40 mg/day [5] [7]. Animal studies further corroborated its potency, showing pitavastatin's effect on reducing total cholesterol in models was approximately 10 times stronger than simvastatin or pravastatin [5].
Beyond LDL-C lowering, pitavastatin exhibits distinct effects on high-density lipoprotein cholesterol (HDL-C). Clinical trials, including the 104-week LIVES study and the 70-month CIRCLE observational study, consistently reported significant increases in HDL-C, particularly pronounced (up to 24.6%) in patients with baseline HDL-C <40 mg/dL. This HDL-C elevating effect appears more sustained or potentiated compared to atorvastatin in long-term observations [3] [6]. Mechanistically, this may relate to reduced cholesteryl ester transfer protein (CETP) activity and enhanced apolipoprotein A-I synthesis [3] [6].
Pharmacokinetically, pitavastatin possesses unique characteristics. It boasts the highest oral bioavailability among statins (~60-80%), attributed to its efficient absorption and limited first-pass metabolism [1] [4] [6]. Pitavastatin is moderately lipophilic (Log P = 1.49), facilitating hepatoselectivity. Crucially, its metabolism relies minimally on the cytochrome P450 (CYP) system. While primarily undergoing glucuronidation via UGT1A3 and UGT2B7, only a minor fraction (<20%) is metabolized by CYP2C9 and CYP2C8 isoforms [4] [6] [9]. This confers a significantly reduced potential for CYP-mediated drug-drug interactions compared to statins heavily dependent on CYP3A4 (e.g., simvastatin, lovastatin, atorvastatin) or CYP2C9 (fluvastatin) [2] [6] [7]. Pitavastatin undergoes enterohepatic circulation, with predominant excretion (79%) via feces [4] [9]. Its plasma half-life (~11 hours) supports once-daily dosing [4] [6].
Table 2: Comparative Pharmacodynamic and Pharmacokinetic Profile of Major Statins
Statin | Origin | IC₅₀ (nM) (HepG2 cells) | Relative Potency | Bioavailability (%) | Major Metabolic Pathway(s) | Key Distinguishing Feature(s) |
---|---|---|---|---|---|---|
Pitavastatin | Synthetic | 5.8 [6] [7] | High (1-4 mg dose range ≈ 10-80 mg simvastatin) | ~60-80 [1] [4] [6] | Glucuronidation (UGT1A3/2B7); Minor CYP2C9/2C8 [4] [6] [9] | Highest bioavailability; Minimal CYP metabolism; Pronounced HDL-C increase; Neutral gluco-metabolic profile |
Atorvastatin | Synthetic | ~15 [6] [7] | High | ~14 [2] [6] | CYP3A4 [2] [6] | Long half-life; Extensive CYP3A4 metabolism |
Rosuvastatin | Synthetic | ~12 [6] [7] | High | ~20 [2] [6] | Minimal CYP2C9/CYP2C19; Direct excretion [2] | High LDL-C reduction potency; Low lipophilicity |
Simvastatin | Fungal (Semi-synthetic) | ~11 [6] [7] | Moderate | <5 [2] [6] | CYP3A4 (Prodrug) [2] | Prodrug requiring activation; High CYP3A4 interaction risk |
Pravastatin | Fungal (Semi-synthetic) | ~55 [6] [7] | Low | ~17 [2] [6] | Sulfation; Direct excretion [2] | Hydrophilic; Low protein binding; Minimal CYP involvement |
Fluvastatin | Synthetic | ~18 [6] [7] | Low-Moderate | ~24 [2] [6] | CYP2C9 (>75%) [2] | Short half-life; Significant CYP2C9 metabolism |
Pitavastatin also demonstrates a potentially advantageous metabolic profile, particularly regarding glucose homeostasis. Unlike some statins associated with increased insulin resistance and elevated HbA1c, pitavastatin has shown neutral or even potentially beneficial effects on glycemic parameters in preclinical and clinical studies, including reductions in HOMA-IR and HbA1c in diabetic patients [6] [7]. This is postulated to involve increased adiponectin levels and reduced inflammatory pathways impacting insulin signaling [6] [7]. Furthermore, research indicates potential pleiotropic effects beyond lipid modulation, including induction of cancer cell apoptosis via autophagy flux blockade and ER stress [10], and improvement of endothelial function [7]. These properties highlight pitavastatin's distinct pharmacodynamic niche within the statin class.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7